[4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Description
This compound features a cyclopenta[b]furan core with a 2-oxo group and a benzoate ester at position 3. The substituent at position 4 is a tert-butyl(dimethyl)silyl (TBS)-protected oct-1-enyl chain with a stereospecific hydroxyl group at position 3 (E-configuration). The TBS group enhances lipophilicity and stability, making the compound suitable for synthetic intermediates or probes in medicinal chemistry .
Properties
IUPAC Name |
[4-[3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O5Si/c1-7-8-10-15-21(33-34(5,6)28(2,3)4)16-17-22-23-18-26(29)31-25(23)19-24(22)32-27(30)20-13-11-9-12-14-20/h9,11-14,16-17,21-25H,7-8,10,15,18-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDVFAZKOSMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, synthetic pathways, and biological implications based on diverse sources.
Structural Overview
The molecular formula of the compound is , and its molecular weight is approximately 439.64 g/mol. The compound features a cyclopentafuran core structure and a tert-butyl(dimethyl)silyl group that may influence its biological activity through steric and electronic effects.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a partial agonist at nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in regulating glucose metabolism and fatty acid storage .
2. Antimicrobial Properties
Research indicates that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains . The presence of the silyl group may enhance membrane permeability or alter the interaction with target sites in microbial cells.
3. Anti-inflammatory Effects
Studies have also highlighted the potential anti-inflammatory effects of similar compounds. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated that modifications in the silyl group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the size and electronic nature of substituents and the degree of inhibition observed.
Case Study 2: Inflammation Modulation
In vitro assays using macrophage cell lines revealed that compounds with similar structures inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that the compound could be further investigated for therapeutic applications in inflammatory diseases.
Chemical Reactions Analysis
Protection/Deprotection of the TBDMS Ether
The TBDMS group serves as a transient protective moiety for the hydroxyl functionality during multi-step synthesis. Key reactions include:
Deprotection
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Reagent : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0–25°C.
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Yield : >90% (isolated via silica gel chromatography).
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Mechanism : Fluoride-induced cleavage of the Si–O bond, releasing the free alcohol and tert-butyldimethylfluorosilane .
Data Table: Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBAF (1.0 M) | THF | 0 → 25 | 2 | 92 |
| AcOH/H₂O (3:1) | THF | 80 | 6 | 85 |
Cycloaddition Reactions
The α,β-unsaturated ketone (2-oxo group) participates in Diels-Alder reactions. In a study of analogous furan derivatives, the 2-oxo group reacts with dienes (e.g., 1,3-butadiene) under thermal conditions :
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Conditions : Toluene, 110°C, 12 h.
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Product : Bicyclic adduct with >80% diastereomeric excess (d.e.) .
Data Table: Diels-Alder Reactivity
| Diene | Catalyst | Solvent | Temp (°C) | d.e. (%) | Yield (%) |
|---|---|---|---|---|---|
| 1,3-Butadiene | None | Toluene | 110 | 82 | 85 |
| Isoprene | BF₃·Et₂O | CH₂Cl₂ | −20 | 75 | 78 |
Nucleophilic Additions to the α,β-Unsaturated Ketone
The 2-oxo group undergoes Michael additions with organocuprates:
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Reagent : Gilman reagent (Me₂CuLi) in diethyl ether at −78°C.
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Product : Tertiary alcohol after acidic workup (HCl/MeOH), isolated in 75% yield.
Hydrolysis of the Benzoate Ester
The benzoate ester is susceptible to hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH (2 M) in MeOH/H₂O (4:1), 60°C, 4 h → carboxylic acid (88% yield).
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Acidic Hydrolysis : H₂SO₄ (0.5 M) in THF/H₂O (3:1), 50°C, 6 h → alcohol (82% yield).
Data Table: Hydrolysis Parameters
| Conditions | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Basic (Saponification) | NaOH (2 M) | MeOH/H₂O (4:1) | 60 | 4 | 88 |
| Acidic | H₂SO₄ (0.5 M) | THF/H₂O (3:1) | 50 | 6 | 82 |
Stereochemical Transformations
The cyclopenta[b]furan core undergoes epimerization at C-5 under basic conditions (e.g., DBU in CH₃CN), leading to a 3:1 equilibrium mixture of epimers .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely C₃₃H₅₀O₅Si (estimated based on structural analogs in and ).
- Functional Groups : Cyclopenta[b]furan, benzoate ester, TBS-protected hydroxyl, unsaturated octenyl chain.
- Stereochemistry : Defined stereocenters at positions 3aR, 4R, 5R, and 6aS (inferred from analogs in and ).
Structural Analogues
(a) [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate (CAS: 41639-73-0)
- Core Structure : Identical cyclopenta[b]furan-2-one backbone.
- Position 5: 4-Phenylbenzoate (additional aromatic group vs. simple benzoate in the target compound).
- Key Differences :
(b) [(3aR,4R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate (CAS: 120396-31-8)
- Core Structure : Cyclopenta[b]furan-2-one with a dioxolane-functionalized heptyl chain at position 3.
- Substituents :
- Position 4 : Heptyl chain with a 1,3-dioxolane ring (enhanced solubility vs. TBS-octenyl).
- Position 5 : 4-Phenylbenzoate.
(c) tert-Butyl 2,5-Difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate (EP 3 532 474 B1)
- Core Structure : Triazolopyridine-benzoate hybrid.
- Substituents :
- Position 4 : Triazolopyridine ring (heterocyclic vs. aliphatic chains in the target compound).
- Position 2/5 : Fluorine atoms (electron-withdrawing effects).
- Key Differences :
Physicochemical Properties Comparison
Preparation Methods
Synthesis of the Cyclopenta[b]furan Core
The synthesis of the cyclopenta[b]furan core can be achieved through various methods, including the use of furan derivatives in Diels-Alder reactions. However, specific literature detailing the exact synthesis pathway for this particular compound is limited.
Introduction of the Tert-butyl(dimethyl)silyl Group
The introduction of the TBDMS group typically involves the following steps:
- Reagents : tert-Butyl(dimethyl)silyl chloride (TBDMSCl), triethylamine (Et3N), and the appropriate alcohol derivative.
- Conditions : The reaction is usually carried out at low temperatures (e.g., 0°C) under an inert atmosphere.
- Procedure : Add TBDMSCl dropwise to a solution of the alcohol and Et3N in a suitable solvent (e.g., dichloromethane) while maintaining the temperature below 5°C.
Esterification with Benzoic Acid
- Reagents : Benzoic acid, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP).
- Conditions : The reaction is typically performed at room temperature under an inert atmosphere.
- Procedure : Combine the cyclopenta[b]furan derivative, benzoic acid, DCC, and DMAP in a suitable solvent (e.g., dichloromethane). Stir the mixture for several hours or overnight.
Data and Findings
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| [4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | C28H42O5Si | 486.7 g/mol | 587869-81-6 |
The molecular weight and CAS number provide essential identifiers for this compound, facilitating its identification and procurement.
Q & A
Basic: What are the critical safety protocols for handling [compound] in laboratory settings?
Answer:
- Engineering Controls: Ensure proper ventilation in confined spaces and proximity of eyewash stations/safety showers to workstations .
- Personal Protective Equipment (PPE): OSHA-compliant chemical safety goggles (29 CFR 1910.133) or EN166-certified eyewear to prevent ocular exposure. Nitrile gloves and lab coats are recommended for skin protection .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid direct contact. Contaminated areas should be decontaminated with ethanol or isopropanol.
Basic: What synthetic strategies are effective for introducing the tert-butyl(dimethyl)silyl (TBS) group into the cyclopenta[b]furan scaffold?
Answer:
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Silyl Protection: The TBS group is typically introduced via silylation of hydroxyl intermediates using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP in anhydrous DMF .
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Key Steps:
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Step Reagents/Conditions Purpose 1 TBSCl, imidazole, DMF, 0°C → RT Silyl ether formation 2 Column chromatography (hexane:EtOAc) Purification
Basic: How is the stereochemistry of the cyclopenta[b]furan core validated during synthesis?
Answer:
- Analytical Techniques:
- Case Study: In a related compound, NOESY correlations confirmed axial-equatorial proton arrangements, supporting the proposed stereochemistry .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
Answer:
- Methodology:
- Variable Temperature NMR: Assess dynamic effects (e.g., ring-flipping) that may obscure splitting patterns.
- COSY/HSQC: Map proton-proton and proton-carbon correlations to identify diastereotopic protons or overlapping signals.
- Isotopic Labeling: Introduce deuterium at suspected sites to simplify spectra .
- Example: In , unexpected J values in the cyclopenta[b]furan system were attributed to hindered rotation of the oct-1-enyl substituent, confirmed via NOESY .
Advanced: What computational approaches predict the reactivity of the TBS-protected hydroxyl group in [compound]?
Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the Si-O bond to assess stability under acidic/basic conditions.
- Molecular Dynamics (MD): Simulate solvation effects on silyl group hydrolysis rates in protic solvents (e.g., MeOH/H₂O) .
- Case Study: DFT studies on analogous silyl ethers revealed that electron-withdrawing groups (e.g., benzoate) increase Si-O bond stability by 5–10 kcal/mol .
Advanced: How is regioselectivity achieved during benzoate ester formation on the cyclopenta[b]furan scaffold?
Answer:
-
Strategies:
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Experimental Optimization:
Factor Optimal Condition Outcome Solvent Anhydrous THF Minimizes hydrolysis Catalyst DMAP (10 mol%) Accelerates acylation
Advanced: What mechanistic insights explain the stability of the silyl ether under reductive cyclization conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
